2-chloro-4,5-dimethoxy-benzoic acid ethyl ester

Lipophilicity Partition coefficient Drug-likeness

Researchers validating Mebeverine HPLC methods under EP monographs need a reliable source of the essential acylating agent for Impurity N. This ethyl ester is the irreplaceable precursor-no other ester or acid form can substitute for regulatory identity. - XLogP3 2.7 offers a quantifiable logP advantage over the methyl ester (2.27) for membrane-partitioning studies. - No AChE inhibition at 100 µM, making it a clean control for enzymatic assays. - Hydrolytically cleavable ester with intermediate release kinetics suitable for pro-drug strategies. Supplied at ≥98% purity with global shipping.

Molecular Formula C11H13ClO4
Molecular Weight 244.67 g/mol
CAS No. 91427-57-5
Cat. No. B6357872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4,5-dimethoxy-benzoic acid ethyl ester
CAS91427-57-5
Molecular FormulaC11H13ClO4
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Cl)OC)OC
InChIInChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
InChIKeyZPBRCEMWMQUPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester Profile


2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester (ethyl 2-chloro-4,5-dimethoxybenzoate) is a trisubstituted benzoate ester bearing a 2-chloro substituent and 4,5-dimethoxy groups. Its molecular formula is C₁₁H₁₃ClO₄, with a molecular weight of 244.67 g/mol. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical impurity reference-standard preparation. It is commercially available at purities of 95–98% from multiple suppliers. [1]

Workflow Synthetic intermediate for medicinal chemistry
Identity Ethyl ester required for Mebeverine EP Impurity N
Purity Research-grade purity supports synthetic transformations

Why the Ethyl Ester is Irreplaceable


Simple substitution of the ethyl ester with the corresponding methyl ester or free carboxylic acid introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that directly affect partitioning behavior, reactivity, and regulatory identity. The ethyl ester's specific logP, polar surface area, and ester size are matched to the requirements of impurity reference standards (e.g., Mebeverine EP Impurity N) and downstream synthetic transformations, where a methyl or acid analogue would alter retention times, reactivity, or regulatory recognition. [1]

Target
Substitute
Risk
Ethyl ester
Methyl ester
Lipophilicity mismatch may shift partitioning
Ethyl ester
Free acid
TPSA increase may alter membrane permeability prediction
Ethyl ester
Methyl ester / acid
Regulatory identity mismatch invalidates impurity reference standard

Differentiation Evidence for the Ethyl Ester


Lipophilicity Advantage over Methyl Ester

The ethyl ester exhibits a computed XLogP3 of 2.7 (PubChem), whereas the closely related methyl 2-chloro-4,5-dimethoxybenzoate has a reported logP of 2.27 (Chem-Space). This 0.43 log unit increase translates to approximately a 2.7-fold higher partition coefficient toward octanol, which can be meaningful for membrane permeation or extraction efficiency. [1]

Lipophilicity
Reported
ΔlogP +0.43 (2.7× partition)
Reported logP difference may support lipophilicity-dependent partitioning studies
Computed values; experimental confirmation recommended
Lipophilicity Partition coefficient Drug-likeness

Key Intermediate for Mebeverine EP Impurity N

2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester is the sole acylating agent used to prepare Mebeverine EP Impurity N (4-[Ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butyl 2-chloro-4,5-dimethoxybenzoate). The European Pharmacopoeia specification for this impurity explicitly requires the ethyl ester moiety; the methyl ester or free acid would yield entirely different impurities (Mebeverine EP Impurity M or a des-ester derivative, respectively).

Impurity Identity
Head-to-head
Ethyl ester matches EP Impurity N specification
Regulatory identity requirement; substitution invalidates reference standard
EP monograph explicit ester requirement
Pharmaceutical impurity Reference standard Mebeverine

Absence of AChE Inhibition

In a screening assay against acetylcholinesterase (AChE), 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester showed no inhibition at a concentration of 100 µM (ALA643077). This is in contrast to certain dimethylaminoalkyl esters of 2-chlorobenzoic acids, which have been reported as reversible cholinesterase inhibitors. While a direct head-to-head comparison under identical conditions is not available, this negative result indicates a meaningful selectivity window for applications where AChE inhibition is an undesired off-target liability. [1]

AChE Activity
Class-level
No inhibition at 100 µM
Reported lack of AChE inhibition supports selectivity context for certain assay designs
Class-level comparison; unified assay confirmation needed
Acetylcholinesterase Off-target activity Selectivity

Reduced TPSA Compared to Free Acid

The ethyl ester has a computed topological polar surface area (TPSA) of 44.8 Ų (PubChem). The corresponding free acid, 2-chloro-4,5-dimethoxybenzoic acid, has a reported PSA of 55.76 Ų (ChemBase). This 10.96 Ų reduction in polar surface area for the ethyl ester brings it closer to the commonly cited threshold of <60 Ų for favorable blood-brain barrier penetration, suggesting improved membrane permeability relative to the acid form. [1] [2]

Polar Surface Area
Reported
TPSA 44.8 Ų (acid: 55.76 Ų)
Lower TPSA supports membrane permeability prediction in research models
Computed values; experimental permeability data needed
Topological polar surface area Membrane permeability Drug design

Application Scenarios for the Ethyl Ester


Mebeverine EP Impurity N Reference Standard

The ethyl ester is the indispensable acylating agent for preparing Mebeverine EP Impurity N, a reference standard required for HPLC method validation and batch release testing under European Pharmacopoeia monographs. Its specific ester moiety is critical for regulatory identity; no other ester or acid form can substitute. [1]

Lipophilicity-Driven Lead Optimization

When a lead series based on 2-chloro-4,5-dimethoxybenzoate scaffolds requires increased logP for improved membrane partitioning, the ethyl ester (XLogP3 2.7) offers a quantifiable advantage over the methyl ester (logP 2.27). This difference can be exploited to tune ADME properties without altering the core pharmacophore. [1]

AChE-Free Assay Design

For enzymatic or cell-based assays where acetylcholinesterase inhibition would confound interpretation, this compound's demonstrated lack of AChE inhibition at 100 µM makes it a suitable building block or control, particularly when compared to dimethylaminoalkyl benzoyl ester chemotypes that are known ChE inhibitors. [1]

Controlled Hydrolysis in Pro-drug Design

The ethyl ester offers a hydrolytically cleavable group that can be tuned relative to the methyl ester (slower hydrolysis) and the free acid (immediate solubility). The ethyl ester's intermediate steric and electronic profile provides a middle-ground release rate useful in pro-drug strategies or latent fluorophore development. [1]

Application
Selection Property
Validation Focus
Mebeverine EP Impurity N preparation
Ethyl ester identity specificity
EP monograph identity verification
Lipophilicity-driven partitioning studies
LogP profile
Experimental logP confirmation in target system
AChE selectivity assessment
AChE inhibition profile
AChE counter-screen in relevant assay
Hydrolytic release rate tuning
Ester cleavage kinetics
Hydrolysis rate comparison under model conditions
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